N-Acetylmethionine alpha-naphthyl ester

Description

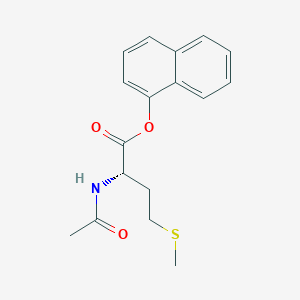

Structure

3D Structure

Properties

IUPAC Name |

naphthalen-1-yl (2S)-2-acetamido-4-methylsulfanylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3S/c1-12(19)18-15(10-11-22-2)17(20)21-16-9-5-7-13-6-3-4-8-14(13)16/h3-9,15H,10-11H2,1-2H3,(H,18,19)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGHRSVXVKOEYHM-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCSC)C(=O)OC1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CCSC)C(=O)OC1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50990225 | |

| Record name | N-{4-(Methylsulfanyl)-1-[(naphthalen-1-yl)oxy]-1-oxobutan-2-yl}ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50990225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69975-69-5 | |

| Record name | N-Acetylmethionine alpha-naphthyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069975695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{4-(Methylsulfanyl)-1-[(naphthalen-1-yl)oxy]-1-oxobutan-2-yl}ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50990225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry for N Acetylmethionine Alpha Naphthyl Ester

Chemical Synthesis Routes for N-Acetylmethionine alpha-naphthyl ester

The synthesis begins with the precursor, N-acetyl-L-methionine. This compound is typically prepared by the acetylation of L-methionine. A common industrial method involves reacting L-methionine with acetic anhydride. google.comgoogle.com The reaction is often carried out in an aqueous alkaline solution at a controlled temperature (20–60 °C) and pH (6.5–10.0) to ensure high yield and prevent racemization. google.com

Once N-acetyl-L-methionine is obtained, it is esterified with α-naphthol to yield the final product. Several standard esterification methods can be employed for this transformation.

Carbodiimide-Mediated Coupling: A prevalent method for forming ester bonds under mild conditions involves the use of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). In this process, the carboxylic acid of N-acetylmethionine is activated by DCC. This activated intermediate is then reacted with the hydroxyl group of α-naphthol. This approach is efficient but requires the removal of the dicyclohexylurea (DCU) byproduct.

Acid Chloride Formation: An alternative route is the conversion of N-acetylmethionine to its more reactive acid chloride derivative using a reagent such as thionyl chloride (SOCl₂) or oxalyl chloride. caltech.edu The resulting N-acetylmethionyl chloride is then reacted with α-naphthol, typically in the presence of a non-nucleophilic base (e.g., pyridine) to neutralize the hydrochloric acid formed during the reaction.

Microwave-Assisted Synthesis: Modern techniques can accelerate the esterification process. Microwave-assisted synthesis, often using orthoesters as both the reagent and solvent, has been shown to produce various N-protected amino acid esters rapidly and efficiently under neutral conditions. researchgate.net

Below is a comparative table of common synthesis strategies applicable for the esterification step.

| Method | Key Reagents | Typical Solvent | Primary Advantages | Key Disadvantages |

| DCC Coupling | N-acetylmethionine, α-naphthol, DCC | Dichloromethane (DCM), Tetrahydrofuran (THF) | Mild reaction conditions, high yields. | Formation of insoluble DCU byproduct requires filtration. |

| Acid Chloride | N-acetylmethionine, SOCl₂, α-naphthol, Pyridine | Toluene, Dichloromethane (DCM) | High reactivity of the acid chloride intermediate. | Requires handling of corrosive thionyl chloride and an extra synthesis step. |

| Microwave-Assisted | N-acetylmethionine, α-naphthol, Orthoester | Orthoester (as solvent) | Extremely rapid reaction times (minutes), high purity. researchgate.net | Requires specialized microwave reactor equipment. |

Stereoselective Synthesis Approaches for N-Acylated Amino Acid Esters, including those analogous to this compound

The biological and diagnostic utility of amino acid derivatives is critically dependent on their stereochemistry. As this compound is used as a substrate for enzymes that are inherently chiral, ensuring enantiomeric purity is paramount. The primary strategy is to use an enantiomerically pure starting material, such as N-acetyl-L-methionine, which is derived from the natural amino acid L-methionine. google.com

For analogous N-acylated amino acid esters where a racemic starting material might be used, several stereoselective methods are available.

Enzymatic Kinetic Resolution: This is a powerful technique that leverages the stereoselectivity of enzymes. For example, acylase I is an enzyme that can enantioselectively hydrolyze an N-acyl-amino acid. acs.org In a kinetic resolution process, a racemic mixture of an N-acyl-amino acid is exposed to the enzyme, which selectively hydrolyzes one enantiomer (e.g., the L-enantiomer) back to the amino acid, leaving the other (D-enantiomer) as the unreacted N-acyl derivative. acs.orgresearchgate.net These two different compounds can then be separated. Similarly, lipases and proteases can be used for the selective synthesis or hydrolysis of amino acid esters.

Dynamic Kinetic Resolution (DKR): This approach improves upon standard kinetic resolution by incorporating a method to racemize the unwanted enantiomer in situ. This allows for the theoretical conversion of 100% of the racemic starting material into a single, desired enantiomer of the product. nih.gov For N-acyl amino acids, this can involve combining an enantioselective enzyme (like an amidase or acylase) with a racemase that interconverts the N-acyl amino acid enantiomers. nih.gov

Asymmetric Organocatalysis: Non-enzymatic methods using small chiral organic molecules as catalysts have emerged for the enantioselective synthesis of amino acid derivatives. nih.gov These methods can create α-amino acid esters from various precursors with high levels of enantiocontrol. nih.gov

A comparison of these stereoselective approaches is summarized below.

| Approach | Principle | Typical Catalyst/Reagent | Selectivity | Advantages |

| Use of Chiral Precursor | The stereocenter is already defined in the starting material. | N-acetyl-L-methionine | High | Simple, direct, avoids resolution steps. |

| Enzymatic Kinetic Resolution | Enantioselective hydrolysis or acylation of a racemate. | Acylase I, Lipases, Penicillin G Amidase acs.orgresearchgate.net | High enantioselectivity (ee) | Mild, "green" conditions, highly specific. |

| Dynamic Kinetic Resolution | Kinetic resolution combined with in situ racemization of the slow-reacting enantiomer. | Acylase + Racemase nih.gov | High | Potentially quantitative yield of a single enantiomer. |

| Asymmetric Organocatalysis | A chiral small-molecule catalyst directs the formation of one enantiomer. | Chiral diamines, phase-transfer catalysts nih.gov | Moderate to high | Avoids use of enzymes or metals. |

Derivatization Strategies for Enhanced Probe Utility (e.g., fluorogenic, chromogenic adaptations)

This compound is itself a derivatized form of methionine, designed to function as a chromogenic substrate for detecting esterase activity. The utility of such probes can be further enhanced through various derivatization strategies. nih.gov

Chromogenic Detection: The core utility of this compound lies in its ability to produce a color signal upon enzymatic action. The esterase-catalyzed hydrolysis of the ester bond releases α-naphthol. This liberated α-naphthol is not colored on its own but can be reacted with a diazonium salt (e.g., Fast Blue B) in a secondary coupling reaction to form a highly colored, insoluble azo dye. The intensity of the color provides a quantitative or qualitative measure of enzyme activity.

Fluorogenic Adaptations: To increase detection sensitivity, fluorogenic probes are often developed. This can be achieved by replacing the α-naphthol moiety with a fluorophore that is "caged" or quenched by the ester linkage. Upon enzymatic cleavage, the free fluorophore is released, resulting in a significant increase in fluorescence. For example, an ester could be formed between N-acetylmethionine and a fluorescent alcohol like 4-methylumbelliferone (B1674119) or a resorufin (B1680543) derivative. The resulting substrate is non-fluorescent, but enzymatic hydrolysis liberates the highly fluorescent alcohol. mdpi.com

Improving Cellular Uptake: The polarity of a probe can be modified to improve its ability to cross cellular membranes. Masking the negative charge of a carboxylic acid by converting it to an ester, as is the case with this compound, can improve transport into cells, where intracellular esterases can then act upon it. nih.gov This strategy is a key aspect of probe design for metabolic labeling and in vivo studies. nih.gov

These derivatization strategies are compared in the table below.

| Strategy | Detection Principle | Example Adaptation | Signal Output | Key Advantage |

| Chromogenic | Enzymatic release of naphthol, followed by chemical coupling to a diazonium salt. | This compound + Fast Blue B | Colored precipitate | Useful for histochemistry and colorimetric assays. |

| Fluorogenic | Enzymatic cleavage of an ester bond releases a quenched fluorophore. | N-Acetylmethionine-4-methylumbelliferyl ester | Fluorescence | High sensitivity, suitable for real-time kinetic measurements. mdpi.com |

| Polarity Masking | Esterification of a polar group (e.g., carboxylic acid) to enhance membrane permeability. | Converting a free acid probe to its methyl or naphthyl ester form. nih.gov | N/A (Enhances delivery) | Improved cellular uptake for in vivo/in situ assays. nih.gov |

Non Enzymatic Hydrolysis Mechanisms of N Acetylmethionine Alpha Naphthyl Ester and Analogs

Acid-Catalyzed Hydrolysis Pathways of Amino Acid Esters

The acid-catalyzed hydrolysis of esters, including N-acetylated amino acid esters, is a reversible process that results in the formation of a carboxylic acid and an alcohol. youtube.comchemistrysteps.comlibretexts.org The reaction is typically carried out by heating the ester in the presence of a dilute strong acid, such as hydrochloric acid or sulfuric acid, which provides both the hydronium ion (H₃O⁺) catalyst and the water for hydrolysis. libretexts.orgchemguide.co.uk

The mechanism involves several key steps, which are outlined for a generic N-acetylamino acid ester below:

Mechanism of Acid-Catalyzed Ester Hydrolysis

| Step | Description |

| 1. Protonation of the Carbonyl Oxygen | The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a hydronium ion. libretexts.orgchemguide.co.uk This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. |

| 2. Nucleophilic Attack by Water | A water molecule, acting as a nucleophile, attacks the now more electrophilic carbonyl carbon. chemguide.co.uk This leads to the formation of a tetrahedral intermediate. |

| 3. Proton Transfer | A proton is transferred from the attacking water molecule to one of the oxygen atoms of the original ester group. This can be facilitated by other water molecules acting as a proton shuttle. This step converts the alkoxy group into a good leaving group (an alcohol). |

| 4. Elimination of the Leaving Group | The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the alcohol molecule (in this case, alpha-naphthol). youtube.com |

| 5. Deprotonation | The resulting protonated carboxylic acid is deprotonated by a water molecule to yield the final carboxylic acid product (N-acetylmethionine) and regenerate the hydronium ion catalyst. libretexts.org |

The entire process is in equilibrium, and the position of the equilibrium can be shifted by altering the reaction conditions. For instance, using a large excess of water can drive the reaction towards the hydrolysis products. libretexts.org

Base-Promoted Hydrolysis Mechanisms of Amino Acid Esters

The hydrolysis of esters under basic conditions, often referred to as saponification, is an irreversible process that yields a carboxylate salt and an alcohol. chemistrysteps.commasterorganicchemistry.com This pathway is generally more efficient than acid-catalyzed hydrolysis because the final deprotonation step drives the reaction to completion. chemistrysteps.comyoutube.com The reaction is promoted by a strong base, such as sodium hydroxide (B78521). youtube.com

The mechanism for the base-promoted hydrolysis of N-Acetylmethionine alpha-naphthyl ester would proceed as follows:

Mechanism of Base-Promoted Ester Hydrolysis

| Step | Description |

| 1. Nucleophilic Attack by Hydroxide | A hydroxide ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon of the ester. youtube.com This results in the formation of a tetrahedral intermediate with a negative charge on the oxygen. masterorganicchemistry.com |

| 2. Elimination of the Leaving Group | The tetrahedral intermediate collapses, and the carbon-oxygen double bond is reformed. This is accompanied by the elimination of the alkoxide leaving group (the alpha-naphthoxide ion). masterorganicchemistry.com This step results in the formation of a carboxylic acid (N-acetylmethionine). |

| 3. Deprotonation (Irreversible Step) | The newly formed carboxylic acid is immediately deprotonated by the strongly basic alkoxide ion or another hydroxide ion present in the solution. youtube.comyoutube.com This acid-base reaction is highly favorable and results in the formation of a carboxylate anion and an alcohol. The carboxylate is resonance-stabilized and no longer electrophilic, preventing the reverse reaction. chemistrysteps.com |

| 4. Protonation upon Workup | To obtain the final carboxylic acid from its salt, a separate acidification step is required after the initial reaction is complete. youtube.com |

The irreversibility of the deprotonation step makes base-promoted hydrolysis a more common method for the complete cleavage of esters.

Intramolecular Catalysis and Neighboring Group Effects on Ester Hydrolysis

The structure of this compound contains functional groups that can participate in the hydrolysis of the ester bond, a phenomenon known as neighboring group participation or anchimeric assistance. wikipedia.org This intramolecular catalysis can significantly accelerate the rate of hydrolysis compared to analogous esters lacking these groups. wikipedia.org

For this compound, two primary neighboring groups could potentially participate in the hydrolysis:

The N-acetyl group: The amide functionality of the N-acetyl group can act as an internal nucleophile. The oxygen of the amide carbonyl could attack the ester carbonyl, or the amide nitrogen (after deprotonation) could participate. This participation can lead to the formation of a cyclic intermediate, such as an oxazolinone or a related structure. The formation of such an intermediate can be more rapid than the direct attack of an external nucleophile (like water or hydroxide), and its subsequent hydrolysis can lead to the final products. The participation of a neighboring amide or carboxylate group in ester hydrolysis is a well-documented phenomenon. libretexts.orgnih.govnih.gov

The thioether group of the methionine side chain: The sulfur atom in the methionine side chain possesses lone pairs of electrons and can act as an internal nucleophile. wikipedia.org While more commonly associated with the oxidation of methionine residues, the sulfur atom can participate in other reactions. researchgate.netmdpi.comresearchgate.netnih.gov It could potentially attack the electrophilic carbonyl carbon of the ester, forming a cyclic sulfonium (B1226848) ion intermediate. This intermediate would then be more susceptible to hydrolysis. The effectiveness of this participation would depend on the conformational flexibility of the molecule, allowing the sulfur to approach the ester group.

pH-Rate Profiles and Hydrolysis Stability Studies of Aminoalkyl Esters

The rate of hydrolysis of aminoalkyl esters, including this compound, is highly dependent on the pH of the solution. A pH-rate profile, which is a plot of the observed rate constant of hydrolysis versus pH, typically exhibits a characteristic U-shape for esters. nih.govresearchgate.net

At low pH (acidic conditions): The hydrolysis is catalyzed by H⁺ ions, and the rate of hydrolysis generally increases as the pH decreases. nih.gov

At high pH (basic conditions): The hydrolysis is promoted by OH⁻ ions, and the rate increases as the pH increases. nih.gov

At intermediate pH: There is often a pH-independent region or a region where the rate of hydrolysis is at a minimum. This corresponds to the uncatalyzed hydrolysis by water, which is generally a much slower process.

The specific shape of the pH-rate profile for this compound would be influenced by the pKa values of the ionizable groups in the molecule, although the N-acetyl group and the ester functionality itself are not readily ionizable under typical pH conditions. However, the participation of neighboring groups can also be pH-dependent. For instance, the nucleophilicity of the N-acetyl group could be altered by pH.

The stability of aminoalkyl esters against hydrolysis is influenced by several factors:

Factors Affecting the Hydrolytic Stability of Aminoalkyl Esters

| Factor | Effect on Stability |

| Steric Hindrance | Increased steric bulk around the ester carbonyl group can hinder the approach of nucleophiles (water or hydroxide), thereby increasing the stability of the ester. |

| Electronic Effects | Electron-withdrawing groups near the ester functionality can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus decreasing stability. Conversely, electron-donating groups can increase stability. |

| Neighboring Groups | As discussed in section 4.3, the presence of participating neighboring groups can decrease the stability of the ester by providing an intramolecular catalytic pathway for hydrolysis. |

| Leaving Group | The stability of the corresponding alkoxide leaving group influences the rate of hydrolysis. A more stable leaving group (i.e., the conjugate base of a stronger acid) will facilitate a faster hydrolysis rate. In this case, alpha-naphthol is a relatively acidic alcohol, suggesting that the alpha-naphthoxide is a good leaving group. |

Applications As a Research Tool and Biochemical Probe

Histochemical Localization of Esterolytic Enzyme Activity in Tissues

N-Acetylmethionine α-naphthyl ester is a useful tool for the in-situ localization of esterase and certain protease activities within tissue sections. The principle of this histochemical application is analogous to methods using similar substrates like α-naphthyl acetate (B1210297) for the detection of non-specific esterase (ANAE). nih.govresearchgate.netnih.gov

The method involves incubating a fixed tissue section or cell smear with a solution containing N-Acetylmethionine α-naphthyl ester. At the sites of enzymatic activity, the ester bond is hydrolyzed, liberating free α-naphthol. alfa-chemistry.com This primary reaction product is colorless and soluble, so a second component, a stable diazonium salt (e.g., Fast Blue B or Fast Garnet GBC), is included in the incubation medium. The released α-naphthol immediately couples with the diazonium salt to form a highly colored, insoluble azo dye precipitate. alfa-chemistry.com This colored deposit marks the precise location of the enzyme within the cellular or tissue architecture.

This technique allows for the microscopic visualization of enzyme distribution, which has been particularly valuable in immunology and hematology for differentiating cell types. For instance, ANAE staining patterns have been used to distinguish between T- and B-lymphocytes, with T-cells often showing a characteristic globular reaction product. nih.govnih.govresearchgate.net While α-naphthyl acetate is a general substrate, the use of N-Acetylmethionine α-naphthyl ester can provide more specificity towards chymotrypsin-like proteases that recognize the methionine side chain, allowing for a more targeted localization of that specific subset of enzyme activity.

Enzyme Activity Assays for Proteases and Esterases in Research Settings

In biochemical research, N-Acetylmethionine α-naphthyl ester functions as a substrate for the quantitative measurement of enzyme activity in solution-based assays, often performed in a microplate format for high-throughput analysis. This application is crucial for enzyme kinetics studies, inhibitor screening, and determining the enzymatic potency in biological samples like cell lysates or purified enzyme preparations.

The assay measures the rate of substrate hydrolysis. The enzyme sample is mixed with the N-Acetylmethionine α-naphthyl ester substrate. The enzymatic action releases α-naphthol, and the rate of its appearance is directly proportional to the enzyme's activity under the specified conditions (e.g., pH, temperature, substrate concentration). worthington-biochem.com The N-acetylmethionine moiety makes the compound a substrate for proteases that preferentially cleave peptide bonds C-terminal to large, hydrophobic residues, such as α-chymotrypsin. worthington-biochem.com Studies have shown that methionine residues can be critical for substrate binding at the active site of chymotrypsin (B1334515). nih.gov

The quantity of released α-naphthol is measured over time, typically using a spectrophotometer or fluorometer. This allows for the calculation of the reaction velocity, a key parameter in enzyme kinetics. worthington-biochem.comsigmaaldrich.com Such assays are fundamental for characterizing enzyme function and for discovering molecules that can modulate their activity.

Development of Fluorescent and Chromogenic Detection Systems Utilizing N-Acetylmethionine alpha-naphthyl ester

The utility of N-Acetylmethionine α-naphthyl ester in research is fundamentally linked to the detection systems that quantify its enzymatic cleavage. Both chromogenic and fluorescent methods are employed, with the latter often providing significantly higher sensitivity. nih.govpatsnap.com

Chromogenic Detection: This method relies on the formation of a colored product that can be quantified by measuring its absorbance of light. As described in the histochemistry section, the α-naphthol released by enzymatic hydrolysis reacts with a diazonium salt to produce a visible, colored azo dye. alfa-chemistry.com In a quantitative assay, the increase in absorbance at the specific wavelength for the dye is monitored over time. This approach is robust and widely used, forming the basis of many commercially available enzyme assay kits.

Fluorescent Detection: This highly sensitive technique leverages the inherent fluorescence of the α-naphthol leaving group. nih.govnih.gov The intact ester substrate is typically non-fluorescent or has very low fluorescence. Upon enzymatic cleavage, the liberated α-naphthol molecule is fluorescent. Therefore, enzyme activity leads to a direct increase in the fluorescence signal, which can be monitored in real-time with a fluorometer. patsnap.com This "turn-on" fluorescence mechanism provides a high signal-to-background ratio, enabling the detection of very low levels of enzyme activity and making it ideal for high-throughput screening (HTS) applications in drug discovery. nih.govgoogle.com

| Detection Method | Principle | Advantages | Common Instrumentation |

| Chromogenic | Enzymatic release of α-naphthol, which couples with a diazonium salt to form a colored azo dye. | Robust, straightforward, widely accessible. | Spectrophotometer, Microplate Reader |

| Fluorescent | Enzymatic release of the fluorescent α-naphthol from a non-fluorescent ester substrate. | High sensitivity, real-time monitoring, suitable for HTS. | Fluorometer, Fluorescence Microscope |

Use in Activity-Based Protein Profiling (ABPP) Concepts with Related Methionine Derivatives

Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomics technology that employs specialized chemical probes to assess the functional state of entire enzyme families directly in native biological systems. nih.govcreative-biolabs.com A typical activity-based probe (ABP) consists of a recognition element (binding group), a reactive group (or "warhead") that forms a covalent bond with the enzyme's active site, and a reporter tag (like biotin (B1667282) or a fluorophore) for detection and enrichment. mtoz-biolabs.com

While N-Acetylmethionine α-naphthyl ester is a turnover substrate and not a classic ABP (as it does not form a covalent bond with the enzyme), its design embodies a key concept of ABPP: the use of a specific recognition moiety to target a particular class of enzymes. The N-acetylmethionine group serves as a recognition element for proteases like chymotrypsin.

Building on this concept, related methionine derivatives can be and are incorporated into true ABPs. In such a probe, the methionine derivative would be linked not to a simple ester, but to an electrophilic "warhead" (e.g., a fluorophosphonate, sulfonate ester, or vinyl sulfone) that can covalently modify a nucleophilic residue (like serine or cysteine) in the enzyme's active site. nih.govfrontiersin.org This strategy allows for the irreversible and activity-dependent labeling of target proteases. Once labeled, these enzymes can be identified and quantified using proteomic techniques, providing a direct snapshot of the active proteome. For example, a probe designed with a naphthyl group has been used to label the active site of α-chymotrypsin, demonstrating the utility of this chemical moiety in designing active-site-directed reagents. nih.gov Thus, while the ester itself is a tool for activity assays, it serves as a conceptual foundation for designing more sophisticated ABPs to profile methionine-recognizing proteases.

Advanced Analytical Techniques in the Study of N Acetylmethionine Alpha Naphthyl Ester Reactions

Spectroscopic Methods (e.g., NMR, Mass Spectrometry) for Reaction Monitoring and Product Identification

Spectroscopic methods are fundamental tools for the real-time monitoring of chemical reactions and the structural elucidation of products. For the analysis of N-Acetylmethionine alpha-naphthyl ester hydrolysis, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are of primary importance.

Nuclear Magnetic Resonance (NMR) Spectroscopy offers a non-destructive way to observe the transformation of this compound into its products, N-acetylmethionine and α-naphthol. By acquiring spectra at various time points, researchers can track the decrease in signal intensity of the ester's characteristic protons and carbons while simultaneously observing the increase in signals corresponding to the hydrolysis products. This allows for detailed kinetic analysis of the reaction.

Mass Spectrometry (MS) provides highly sensitive detection and identification of molecules based on their mass-to-charge ratio. In the context of this ester's hydrolysis, MS can confirm the presence of the starting material and the final products. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides exact mass measurements, which helps to confirm the elemental composition of the compounds, leaving little ambiguity in product identification.

Illustrative Spectroscopic Data for Hydrolysis Components

| Compound | Technique | Potential Key Observations |

|---|---|---|

| This compound | ¹H NMR | Distinct signals for protons on the naphthyl ring, the acetyl group, and the methionine side chain. |

| ¹³C NMR | Resonances for the ester carbonyl carbon, acetyl carbonyl carbon, and aromatic carbons of the naphthyl group. | |

| MS | A molecular ion peak corresponding to its specific mass-to-charge (m/z) ratio. | |

| α-Naphthol | ¹H NMR | Appearance of a hydroxyl proton signal and a unique pattern of aromatic signals. |

| MS | A molecular ion peak at its distinct m/z value, confirming its formation. | |

| N-Acetylmethionine | ¹H NMR | Emergence of a carboxylic acid proton signal and characteristic methionine signals. |

Chromatographic Separations in Enzymatic and Hydrolytic Studies

Chromatographic techniques are essential for separating the components of a reaction mixture, which is a critical step for accurate quantification in both enzymatic and chemical hydrolysis studies of this compound. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.

The separation of this compound from its hydrolysis product, α-naphthol, is typically achieved using reversed-phase HPLC. A C18 column is commonly employed, which separates compounds based on their hydrophobicity. A mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile, allows for the differential elution of the polar product and the less polar ester substrate. By monitoring the column effluent with a UV detector, the concentration of each compound can be determined by measuring the area of its corresponding chromatographic peak. This data is vital for calculating reaction rates and enzyme activity.

Typical HPLC Parameters for Separation

| Parameter | Condition | Rationale |

|---|---|---|

| Stationary Phase (Column) | Reversed-phase C18, 5 µm | Effective for separating the nonpolar ester from the more polar alcohol product. |

| Mobile Phase | Acetonitrile / Water (with 0.1% Trifluoroacetic Acid) | Acetonitrile provides the organic component for elution, while TFA helps to ensure good peak shape. |

| Elution Mode | Gradient | A gradient of increasing organic solvent concentration ensures that both early- and late-eluting compounds are resolved efficiently. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical separations, balancing speed and resolution. |

| Detection | UV Absorbance at 280 nm | The naphthyl ring in both the substrate and product strongly absorbs UV light, allowing for sensitive detection. |

Development and Validation of High-Throughput Assays for Enzyme Activity

To efficiently screen large libraries of enzymes or potential inhibitors, high-throughput screening (HTS) assays are indispensable. nih.gov For this compound, HTS assays are designed to rapidly measure its enzymatic hydrolysis. These assays are typically performed in microplate formats (e.g., 96- or 384-well plates) and rely on a detectable signal that correlates with product formation. nih.gov

A common strategy involves the colorimetric detection of the released α-naphthol. nih.govnih.gov After the enzymatic reaction, a coupling agent, such as a diazonium salt (e.g., Fast Blue B or Fast Garnet GBC), is added. googleapis.com This agent reacts with the α-naphthol to produce a colored azo dye. googleapis.comresearchgate.net The intensity of the resulting color, which is directly proportional to the amount of α-naphthol produced, can be quantified using a microplate spectrophotometer. google.com

The validation of an HTS assay is critical to ensure its accuracy and reliability. nih.govwustl.edu This process involves evaluating several statistical parameters to confirm the assay is robust enough for screening purposes. nih.govresearchgate.net Key validation parameters include the Z'-factor, which assesses the statistical separation between positive and negative controls, and the signal-to-background ratio. selvita.com An assay with a Z'-factor between 0.5 and 1.0 is generally considered excellent for HTS. selvita.com

Key Parameters for a Validated High-Throughput Assay

| Assay Parameter | Description | Example Implementation |

|---|---|---|

| Assay Principle | Detection of the α-naphthol product. | Colorimetric reaction where α-naphthol is coupled with a diazonium salt to form a measurable colored product. nih.govnih.govgoogleapis.com |

| Platform | Multi-well microplates. | 96-well or 384-well plates to enable parallel processing of many samples. nih.gov |

| Reagents | Substrate, buffer, enzyme, and detection agent. | This compound, appropriate buffer for enzyme stability, test enzyme, and a diazonium salt like Fast Blue B. |

| Detection | Spectrophotometry. | Measurement of absorbance at the wavelength corresponding to the peak of the formed azo dye (e.g., ~540 nm). |

| Validation Metrics | Statistical assessment of assay performance. | Calculation of Z'-factor, signal-to-background ratio, and confirmation of signal linearity with product concentration. nih.govselvita.com |

Theoretical and Computational Approaches to N Acetylmethionine Alpha Naphthyl Ester Reactivity

Molecular Modeling of Enzyme-Substrate Binding Interactions

Molecular modeling techniques are instrumental in visualizing and analyzing the binding of N-Acetylmethionine alpha-naphthyl ester to the active site of enzymes, such as serine proteases like chymotrypsin (B1334515). These enzymes are known to hydrolyze ester bonds. The binding process is a critical precursor to the catalytic event, and understanding these interactions can elucidate the specificity and efficiency of the enzyme.

The interaction between this compound and a model serine protease active site, typically composed of a catalytic triad (B1167595) (Ser-His-Asp), can be simulated. nih.govnih.govyoutube.com The N-acetyl group of the substrate can form hydrogen bonds with the enzyme's backbone, contributing to the stability of the enzyme-substrate complex. creative-proteomics.com The methionine side chain likely fits into a hydrophobic pocket within the enzyme's active site, a common feature that determines substrate specificity. nih.gov The alpha-naphthyl group, being a bulky and hydrophobic moiety, would also be accommodated in a corresponding hydrophobic region of the active site.

Molecular dynamics (MD) simulations can be employed to study the dynamic nature of the binding process. illinois.edunih.gov These simulations can reveal how the enzyme and substrate adapt their conformations upon binding to achieve an optimal fit. This induced-fit model is crucial for catalysis. The stability of the resulting acyl-enzyme intermediate, formed after the initial nucleophilic attack, can also be assessed through these computational methods. illinois.edu

Key Predicted Interactions of this compound with a Serine Protease Active Site:

| Substrate Moiety | Enzyme Active Site Residue/Region | Type of Interaction |

| N-Acetyl Group | Enzyme Backbone Amide Groups | Hydrogen Bonding |

| Methionine Side Chain | Hydrophobic Pocket (S1 pocket) | Hydrophobic Interactions |

| Ester Carbonyl | Oxyanion Hole (e.g., Gly-193, Ser-195) | Hydrogen Bonding/Stabilization of Transition State |

| alpha-Naphthyl Group | Hydrophobic Cleft | Hydrophobic Interactions, pi-stacking |

Computational Studies on Hydrolysis Reaction Mechanisms and Transition States

Computational chemistry, particularly quantum mechanics (QM) and combined quantum mechanics/molecular mechanics (QM/MM) methods, provides a powerful toolkit to investigate the intricate details of the hydrolysis of this compound. acs.orgnih.gov The hydrolysis of an ester bond, while seemingly simple, involves a multi-step mechanism with high-energy transition states.

The generally accepted mechanism for serine protease-catalyzed ester hydrolysis involves a two-part process: acylation and deacylation. koreascience.kryoutube.com

Acylation: The serine residue of the catalytic triad, activated by the histidine and aspartate residues, performs a nucleophilic attack on the carbonyl carbon of the ester. youtube.com This leads to the formation of a tetrahedral intermediate. Computational studies can model the geometry and energy of this transient species. The collapse of this intermediate results in the cleavage of the ester bond, release of the alpha-naphthol leaving group, and the formation of an acyl-enzyme intermediate where the N-acetylmethionine is covalently bonded to the serine. illinois.edu

Deacylation: A water molecule, activated by the histidine residue, then acts as a nucleophile, attacking the carbonyl carbon of the acyl-enzyme intermediate. This forms a second tetrahedral intermediate. Its breakdown releases the N-acetylmethionine product and regenerates the active enzyme.

Predicted Energetic Profile Features for the Hydrolysis of this compound:

| Reaction Step | Key Species | Computational Insights |

| Nucleophilic Attack | First Tetrahedral Intermediate | Geometry, stability, and charge distribution can be modeled. |

| Acyl-Enzyme Formation | Acyl-Enzyme Complex | Covalent bond strength and stability can be assessed. |

| Water Attack | Second Tetrahedral Intermediate | Energetics of formation and breakdown can be calculated. |

| Product Release | Regenerated Enzyme | The overall reaction thermodynamics can be determined. |

Structure-Activity Relationship (SAR) Predictions for this compound Analogs

Structure-activity relationship (SAR) studies aim to understand how modifications to the chemical structure of a molecule affect its biological activity. nih.gov For this compound, SAR predictions can guide the design of analogs with altered reactivity or enzyme specificity. Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, can be used to develop predictive models.

By systematically modifying different parts of the this compound molecule in silico, researchers can predict the impact on its binding affinity and hydrolysis rate.

N-Acetyl Group: Altering the acyl group (e.g., to propionyl or benzoyl) could affect the hydrogen bonding interactions with the enzyme and thus influence binding affinity. creative-proteomics.com

Methionine Side Chain: Replacing the methionine with other amino acid side chains (e.g., leucine, phenylalanine) would probe the importance of the size, shape, and hydrophobicity of the S1 binding pocket. nih.gov

alpha-Naphthyl Ester: Modifications to the naphthyl ring, such as the introduction of electron-withdrawing or electron-donating groups, could alter the electronic properties of the ester and the stability of the leaving group, thereby affecting the rate of hydrolysis. arkat-usa.org

These computational predictions can then be used to prioritize the synthesis and experimental testing of the most promising analogs, saving time and resources.

Future Research Directions and Unexplored Avenues for N Acetylmethionine Alpha Naphthyl Ester

Exploration of Novel Enzyme Targets and Biological Systems

The structural characteristics of N-Acetylmethionine alpha-naphthyl ester, which combines an N-acetylated amino acid with a naphthyl ester group, make it a candidate for probing enzyme families beyond non-specific esterases. Future research should focus on systematically screening this substrate against a wider array of enzyme classes.

N-Acylpeptide Hydrolases: These enzymes cleave N-acetylated amino acids from small peptides. smpdb.cahmdb.ca Given that N-Acetylmethionine is a product of protein degradation, its naphthyl ester derivative could serve as a tool to identify and characterize novel N-acylpeptide hydrolases in various organisms.

Methionine Aminopeptidases (MetAPs): These enzymes are crucial for protein maturation, as they cleave the initial methionine from nascent polypeptide chains. nih.gov While this compound is not a direct substrate, its core structure could be a starting point for designing inhibitors or activity probes for MetAPs, which play a vital role in cellular homeostasis.

Specialized Esterases in Immune Function: Research has identified specific alpha-naphthyl acetate (B1210297) (α-NA) esterases in human monocytes that are involved in the spontaneous cytotoxicity of these immune cells against tumor cells. nih.gov Future studies could use this compound to explore whether methionine-specific esterases or proteases in different immune cell subsets (e.g., lymphocytes, macrophages) play similar roles in cell-mediated cytotoxicity or other immune processes. This could open new avenues for understanding enzyme involvement in immune regulation.

Exploration in this area would involve screening the compound against recombinant enzyme libraries and within complex biological samples, such as cell lysates or tissue homogenates from diverse species, to uncover previously unknown enzymatic activities.

Design of Advanced this compound-Based Probes for Specific Biochemical Applications

The simple chromogenic and fluorogenic properties of the released alpha-naphthol upon hydrolysis are the basis of the classical assay. However, modern biochemical research demands more sophisticated tools. A significant future direction is the rational design of advanced probes derived from the this compound scaffold.

Enhanced Fluorogenic Probes: The alpha-naphthyl group can be replaced with more advanced fluorophores that offer higher quantum yields, greater photostability, and emission wavelengths that avoid cellular autofluorescence. This would dramatically increase the sensitivity of detection, enabling the study of low-abundance enzymes or real-time enzymatic activity in living cells.

Activity-Based Protein Profiling (ABPP) Probes: A particularly promising avenue is the development of ABPP probes. This would involve modifying the this compound structure to include a reactive "warhead" that forms a covalent bond with the active site of a target enzyme upon hydrolysis. A reporter tag, such as biotin (B1667282) or a clickable alkyne group, would also be incorporated. Such probes would allow for the irreversible labeling, identification, and subsequent purification and mass spectrometric analysis of specific esterases or hydrolases from complex proteomes.

FRET-Based Probes: For real-time kinetic studies, Förster Resonance Energy Transfer (FRET) probes could be designed. In this setup, the core molecule could be linked to a FRET pair (a donor and a quencher fluorophore). Enzyme-mediated cleavage of the ester bond would separate the pair, leading to a measurable increase in donor fluorescence. This would provide a continuous, real-time readout of enzyme activity, ideal for high-throughput screening of enzyme inhibitors.

The design and synthesis of these next-generation probes will require a multidisciplinary approach combining organic chemistry, enzymology, and cell biology.

Integration with Modern Omics Technologies for Enzyme Discovery and Characterization

The convergence of chemical biology with "omics" technologies offers a powerful paradigm for functional genomics. This compound and its future derivatives are well-suited for integration into these high-throughput workflows.

Functional Proteomics and Enzyme Discovery: A key challenge in the post-genomic era is assigning functions to uncharacterized proteins. High-throughput screening (HTS) platforms can be used to screen large libraries of orphan enzymes or entire cellular proteomes for the ability to hydrolyze this compound. nih.govmetrionbiosciences.com This approach could rapidly identify novel esterases or hydrolases, providing the first step toward understanding their biological roles.

Metabolomic and Systems Biology Integration: N-terminal acetylation is a widespread protein modification, with about 85% of human proteins being acetylated. smpdb.ca The enzymes that add and remove these acetyl groups, such as N-terminal acetyltransferases (NATs), are fundamental to protein stability and function. smpdb.canih.govnih.gov Assays using this compound could be used in systems biology studies to understand how the activity of related hydrolases is regulated under different cellular conditions or in disease states, complementing proteomic and metabolomic data.

This integration would transform the compound from a simple laboratory reagent into a powerful tool for large-scale biological discovery.

Methodological Innovations in this compound Assay Development and Application

Advancing the practical application of this compound requires innovation in the assay methodology itself. The goal is to develop assays that are more sensitive, specific, robust, and adaptable to modern research platforms.

Miniaturization and Automation: Adapting the assay for high-density microplate formats (e.g., 384-well or 1536-well plates) is essential for HTS campaigns aimed at drug discovery or enzyme characterization. metrionbiosciences.com This involves optimizing reaction volumes, concentrations, and detection instrumentation, such as fluorescence plate readers (e.g., FLIPR systems), to ensure data quality and reproducibility. metrionbiosciences.com

Development of Multiplexed Assays: Future assays could be designed to simultaneously measure the activity of multiple enzymes. By using a panel of substrates with different amino acids (e.g., N-acetyllysine, N-acetylalanine) linked to spectrally distinct fluorophores, researchers could generate an "activity fingerprint" for a given biological sample, providing a more comprehensive picture of its enzymatic landscape.

Flow Cytometry-Based Assays: For single-cell analyses, the assay could be adapted for flow cytometry. Cells could be loaded with a cell-permeable version of the substrate. Intracellular esterase activity would lead to the accumulation of a fluorescent product, allowing for the quantification of enzyme activity and the sorting of cell populations based on their specific enzymatic profiles.

These methodological improvements will increase the throughput, sensitivity, and scope of research that can be performed using this compound and its next-generation derivatives.

Q & A

Q. What analytical techniques are recommended for characterizing the naphthyl ester group in N-Acetylmethionine alpha-naphthyl ester, and how can they distinguish it from similar derivatives?

Methodological Answer:

- Chromatographic Methods : Use reverse-phase HPLC with UV detection (e.g., at 254 nm) to separate and quantify the ester. The naphthyl group’s aromaticity enhances UV absorbance, aiding identification .

- Mass Spectrometry (MS) : Employ ESI-MS or MALDI-TOF to confirm molecular weight and fragmentation patterns. The naphthyl moiety produces distinct ion clusters (e.g., m/z 143 for naphthyl fragments) .

- FTIR Spectroscopy : Identify ester carbonyl stretching (~1740 cm⁻¹) and naphthyl C-H out-of-plane bending (750–850 cm⁻¹) to differentiate from non-aromatic esters .

Q. What statistical approaches optimize the synthesis of this compound, and how are critical parameters prioritized?

Methodological Answer:

- Taguchi Design : Use orthogonal arrays to test variables (e.g., catalyst concentration, temperature, solvent ratio) with minimal experiments. For example, a 4-factor, 3-level design reduces trials while identifying interactions .

- ANOVA Analysis : Rank parameters by percentage contribution (e.g., catalyst concentration may dominate yield variance). A Pareto chart can visualize significance thresholds (p < 0.05) .

- Validation : Confirm optimal conditions (e.g., 3:1 molar ratio of naphthyl chloride to N-Acetylmethionine, 50°C, 12 hr) through triplicate runs, comparing theoretical vs. experimental yields .

Q. What protocols ensure stability during handling and storage of this compound in aqueous systems?

Methodological Answer:

- Lyophilization : Freeze-dry the compound to prevent hydrolysis. Reconstitute in anhydrous DMSO or ethanol immediately before use .

- pH Control : Maintain buffers at pH 6–7 to minimize ester bond cleavage. Avoid alkaline conditions (pH > 8) to prevent saponification .

- Temperature : Store at –20°C under nitrogen to inhibit oxidation of the methionine thioether group .

Advanced Research Questions

Q. How can pulse radiolysis and conductivity experiments elucidate sulfide radical cation dynamics in N-Acetylmethionine derivatives?

Methodological Answer:

- Pulse Radiolysis Setup : Irradiate aqueous solutions with high-energy electrons to generate radical cations. Monitor transient absorption at 350–400 nm (sulfur radical signature) with nanosecond resolution .

- Conductivity Probes : Track charge transfer during radical migration (e.g., sulfur-oxygen to sulfur-nitrogen bond formation). A spike in conductivity indicates radical association with deprotonated amide groups .

- Mechanistic Insights : Compare kinetics between N-Acetylmethionine methyl ester (no C-terminal amide) and oligopeptides (e.g., N-Ac-Gly-Met-Gly) to assess intramolecular vs. intermolecular pathways .

Q. How do structural studies resolve contradictions in N-Acetylmethionine’s role as a substrate or inhibitor in enolase superfamily enzymes?

Methodological Answer:

- X-ray Crystallography : Co-crystallize the compound with enzymes (e.g., enolase) to identify binding modes. Superimpose structures with other substrates (e.g., OSB, N-succinylmethionine) to assess steric clashes or hydrogen-bonding variations .

- Docking Simulations : Use software like AutoDock to compare binding energies of N-Acetylmethionine vs. analogs. A lower ∆G value suggests competitive inhibition .

- Mutagenesis : Modify active-site residues (e.g., Glu168 in enolase) to test substrate specificity. Loss of activity confirms critical interactions .

Q. What methodologies reconcile discrepancies in hepatoprotective effects of N-Acetylmethionine derivatives across toxicity models?

Methodological Answer:

- Dose-Response Profiling : Compare efficacy thresholds in vitro (e.g., HepG2 cells) and in vivo (e.g., rodent models). Adjust for metabolic differences (e.g., hepatic CYP450 activity) .

- Biomarker Correlation : Measure glutathione (GSH) depletion and malondialdehyde (MDA) levels to link protection to antioxidant capacity. Inconsistent results may arise from variable GSH recycling rates .

- Species-Specific Models : Use humanized liver mice or 3D organoids to bridge gaps between animal data and human physiology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.